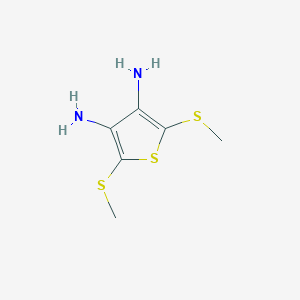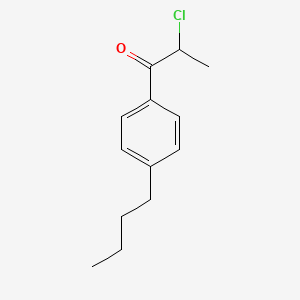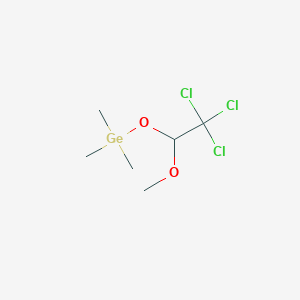
2-Ethenylcyclohepta-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenylcyclohepta-1,4-diene is an organic compound characterized by its unique structure, which includes a seven-membered ring with two conjugated double bonds and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylcyclohepta-1,4-diene can be achieved through several methods. One common approach involves the alkenylation of cycloheptadiene derivatives. For instance, a palladium-catalyzed alkenylation reaction of vinylene carbonate with vinyl triflates can be employed to produce the desired diene . This method is advantageous due to its tolerance of various functional groups and substitution types.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of palladium catalysts in continuous flow reactors allows for efficient and scalable production, ensuring high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethenylcyclohepta-1,4-diene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are possible, particularly at the ethenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Ethenylcyclohepta-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Diels-Alder reactions.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its reactive diene structure.
Mecanismo De Acción
The mechanism of action of 2-Ethenylcyclohepta-1,4-diene in chemical reactions involves the formation of resonance-stabilized intermediates. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation, which can undergo further reactions to yield various products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1,3-Butadiene: A simpler diene with two conjugated double bonds.
Cyclohexa-1,4-diene: A six-membered ring with two conjugated double bonds.
1,4-Pentadiene: A linear diene with two double bonds separated by a single carbon atom.
Comparison: 2-Ethenylcyclohepta-1,4-diene is unique due to its seven-membered ring structure, which imparts different reactivity and stability compared to smaller or linear dienes. The presence of the ethenyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
89454-83-1 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
2-ethenylcyclohepta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-2-9-7-5-3-4-6-8-9/h2-3,5,8H,1,4,6-7H2 |
Clave InChI |
PCAPENBLXZLHCR-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CCCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)

![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)

![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)



![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)

